molecular formula C13H18ClN B6276987 3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride CAS No. 2763749-69-3

3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B6276987
CAS No.: 2763749-69-3
M. Wt: 223.7
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Description

3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-tert-butylphenylacetylene and propargylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the amine, facilitating the nucleophilic attack on the alkyne.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-butylphenyl)prop-2-yn-1-amine
  • 3-(3-tert-butylphenyl)prop-2-yn-1-ol
  • 3-(3-tert-butylphenyl)prop-2-yn-1-thiol

Uniqueness

3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-yn-1-amine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2763749-69-3

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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